molecular formula C10H9BrO2 B8287579 7-bromo-5-hydroxy-3,4-dihydro-2H-naphthalen-1-one

7-bromo-5-hydroxy-3,4-dihydro-2H-naphthalen-1-one

Cat. No. B8287579
M. Wt: 241.08 g/mol
InChI Key: KRHXXJLNCUMLJG-UHFFFAOYSA-N
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Patent
US08263656B2

Procedure details

To a mixture of tris(dibenzylideneacetone)dipalladium(0) (210 mg, 0.23 mmol), di-tert-butyl-(2′,4′,6′-triisopropyl-biphenyl-2-yl)-phosphane (403 mg, 0.92 mmol), and potassium hydroxide (1.67 g, 25.32 mmol) were added degassed water (5.25 mL) and a solution of 5,7-dibromo-3,4-dihydro-2H-naphthalen-1-one (3.5 g, 11.51 mmol) in dioxane (7.0 mL) at room temperature under nitrogen. The resulting suspension was heated to 100° C. for 3.5 h. The reaction mixture was then cooled to room temperature, diluted with water (˜10 mL) and acidified with 1N HCl solution. The resulting mixture was extracted with ethyl acetate (2×100 mL) and the combined organic extracts were washed with brine (200 mL), then dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The crude product was purified by chromatography, using an ISCO (120 g) column (gradient elution with 5-30% ethyl acetate in hexanes) to obtain 7-bromo-5-hydroxy-3,4-dihydro-2H-naphthalen-1-one (0.45 g, 16%) as a white solid: ES(−)-HRMS m/e calcd. (calculated) for C10H9O2Br (M−H)− 238.9713, obsd. (observed) 238.9712. Two other side products were also isolated and characterized as 5-bromo-7-hydroxy-3,4-dihydro-2H-naphthalen-1-one (0.3 g, 10%) and 5,7-dihydroxy-3,4-dihydro-2H-naphthalen-1-one (0.191 g, 7%).
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
403 mg
Type
reactant
Reaction Step Five
Quantity
1.67 g
Type
reactant
Reaction Step Five
Quantity
210 mg
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(P(C(C)(C)C)C1C=CC=CC=1C1C(C(C)C)=CC(C(C)C)=CC=1C(C)C)(C)(C)C.[OH-:31].[K+].Br[C:34]1[CH:43]=[C:42]([Br:44])[CH:41]=[C:40]2[C:35]=1[CH2:36][CH2:37][CH2:38][C:39]2=[O:45].Cl>O1CCOCC1.O.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[Br:44][C:42]1[CH:41]=[C:40]2[C:35]([CH2:36][CH2:37][CH2:38][C:39]2=[O:45])=[C:34]([OH:31])[CH:43]=1 |f:1.2,7.8.9.10.11|

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
BrC1=C2CCCC(C2=CC(=C1)Br)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
7 mL
Type
solvent
Smiles
O1CCOCC1
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
403 mg
Type
reactant
Smiles
C(C)(C)(C)P(C1=C(C=CC=C1)C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)C(C)(C)C
Name
Quantity
1.67 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
210 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
degassed water (5.25 mL)
CUSTOM
Type
CUSTOM
Details
at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with ethyl acetate (2×100 mL)
WASH
Type
WASH
Details
the combined organic extracts were washed with brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatography
WASH
Type
WASH
Details
an ISCO (120 g) column (gradient elution with 5-30% ethyl acetate in hexanes)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C2CCCC(C2=C1)=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.45 g
YIELD: PERCENTYIELD 16%
YIELD: CALCULATEDPERCENTYIELD 16.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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